N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide
Description
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-chlorophenyl group and a propoxy group
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-12-22-17-10-6-15(7-11-17)18(21)20-13(2)14-4-8-16(19)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPUTSILBCCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenyl ethylamine and 4-propoxybenzoic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 4-chlorophenyl ethylamine and the carboxyl group of 4-propoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors with automated control systems to maintain optimal reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide
- N-[1-(4-chlorophenyl)ethyl]-4-ethoxybenzamide
- N-[1-(4-chlorophenyl)ethyl]-4-butoxybenzamide
Uniqueness
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propoxy group can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
